2,3-Epoxy-3-methylindoline

stable‑isotope tracing P450 epoxidation NIH shift

2,3-Epoxy-3-methylindoline (C₉H₉NO; MW 147.17 g/mol) is a cytochrome P450-generated epoxide intermediate in the metabolism of the pneumotoxin 3-methylindole (3MI). Its existence was indirectly confirmed through stable‑isotope tracer studies and mass spectrometry, linking it directly to the formation of 3-methyloxindole and 3‑hydroxy‑3‑methyloxindole.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B1258221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Epoxy-3-methylindoline
Synonyms2,3-epoxy-3-methylindoline
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC12C(O1)NC3=CC=CC=C23
InChIInChI=1S/C9H9NO/c1-9-6-4-2-3-5-7(6)10-8(9)11-9/h2-5,8,10H,1H3
InChIKeyWHTZCVZCHNDLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Epoxy-3-methylindoline: Sourcing the Key Reactive Intermediate in 3-Methylindole Pneumotoxicity and P450-Mediated Bioactivation Research


2,3-Epoxy-3-methylindoline (C₉H₉NO; MW 147.17 g/mol) is a cytochrome P450-generated epoxide intermediate in the metabolism of the pneumotoxin 3-methylindole (3MI). Its existence was indirectly confirmed through stable‑isotope tracer studies and mass spectrometry, linking it directly to the formation of 3-methyloxindole and 3‑hydroxy‑3‑methyloxindole [1]. As a highly reactive species, the epoxide can either undergo a hydride shift to yield 3‑methyloxindole or ring‑open to 3‑hydroxy‑3‑methylindolenine—an electrophilic imine capable of forming covalent adducts with cellular nucleophiles [1]. These branching reaction fates make the compound an essential probe for distinguishing P450 oxygenation pathways from competing dehydrogenation routes, and for investigating tissue‑ and species‑specific bioactivation mechanisms.

Pathway Differentiation
Probe for epoxidation vs dehydrogenation in 3-methylindole metabolism
Isoform-Selective Bioactivation
Supports CYP1A/2E-mediated epoxide formation studies
Mechanistic Toxicology
Enables tissue- and species-specific pneumotoxicity investigation

Why Generic Indole‑2,3‑Epoxides Cannot Substitute for 2,3‑Epoxy‑3‑methylindoline in Metabolic Pathway Dissection and Toxicity Studies


2,3‑Epoxy‑3‑methylindoline occupies a unique node in 3MI metabolism that is not shared by simpler indole‑2,3‑epoxides. Its fate is dictated by the C‑3 methyl group, which enables a diagnostic NIH‑hydride shift during rearrangement to 3‑methyloxindole—an outcome impossible for unsubstituted indole‑2,3‑epoxide. Moreover, the epoxide is selectively produced by certain P450 isoforms (e.g., CYP1A and CYP2E subfamilies) whereas the lung‑selective CYP2F enzymes predominantly catalyze dehydrogenation to 3‑methyleneindolenine, completely bypassing the epoxide [1]. Consequently, procurement of a generic indole epoxide fails to recapitulate the competing oxygenation‑versus‑dehydrogenation dynamics, the covalent‑binding chemistry of the downstream imine, or the isoform‑specific metabolic partitioning that defines 3MI‑mediated pneumotoxicity [1].

Methyl group absent
Lack of C-3 methyl prevents the diagnostic NIH hydride shift to 3-methyloxindole
Isoform mismatch
Generic indole epoxides may not reflect CYP1A/2E selectivity; CYP2F enzymes bypass epoxide entirely
Adduct chemistry shift
Downstream electrophilic imine formation and covalent adduct profiles may not transfer

Quantitative Comparator Evidence for 2,3‑Epoxy‑3‑methylindoline: From Stable‑Isotope Tracing to Isoform‑Resolved Kinetics


Epoxide‑Dependent Hydride‑Shift Quantification in Goat Lung Microsomes: 81 % ²H Retention in 3‑Methyloxindole

When goat lung microsomes were incubated with [2‑²H]‑3‑methylindole, 81 % of the deuterium label was retained in 3‑methyloxindole, directly demonstrating that the oxindole arises predominantly via epoxidation followed by an NIH hydride shift from C‑2 to C‑3, rather than via a direct hydroxylation pathway [1]. The 19 % loss is attributable to non‑epoxide routes, providing a clear quantitative boundary between the epoxide‑dependent and epoxide‑independent mechanisms. This distinguishes 2,3‑epoxy‑3‑methylindoline from non‑epoxide intermediates such as 3‑methyleneindolenine, which forms no oxindole product via this pathway.

Hydride-shift tracing
Head-to-head
81% ²H retention vs ≤19% non-epoxide in 3-methyloxindole
Supports epoxide-pathway biomarker quantification
Goat lung microsomes; GC‑MS
stable‑isotope tracing P450 epoxidation NIH shift 3-methylindole metabolism

Oxygen‑18 Tracer Incorporation Confirms P450‑Dependent Epoxidation: 91 % ¹⁸O₂‑Derived Oxygen in 3‑Methyloxindole

In microsomal incubations under ¹⁸O₂ atmosphere, 3‑methyloxindole incorporated 91 % ¹⁸O, proving that the oxygen atom originates from molecular oxygen rather than water [1]. This value is comparable to the 81 % ²H retention observed in the same product, but more importantly it exceeds the ¹⁸O incorporation typical of simple hydrolytic or non‑P450 oxidations (expected near 0 % from O₂). In contrast, 3‑methyleneindolenine formation involves no oxygen incorporation, serving as a zero‑oxygen‑retention comparator. The near‑quantitative label retention positions the epoxide as the dominant gateway to oxygenated 3MI metabolites.

¹⁸O incorporation
Head-to-head
91% ¹⁸O enrichment in 3-methyloxindole
Confirms P450‑dependent epoxidation origin
Under ¹⁸O₂ atmosphere; 0% in dehydrogenation pathway
¹⁸O₂ labeling P450 mechanism epoxide intermediate 3-methylindole bioactivation

Isoform‑Resolved Product Partitioning: CYP1A2 Generates Epoxide‑Derived 3‑Methyloxindole with Vmax/Km = 72, 3.3‑Fold Higher than CYP1A1 (Vmax/Km = 4)

Recombinant P450 enzyme panels reveal that CYP1A2 and CYP1A1 produce the epoxide‑derived product 3‑methyloxindole with Vmax/Km values of 72 and 4, respectively—an 18‑fold difference [1]. CYP2E1 exhibits the highest epoxidation efficiency (Vmax/Km = 98), whereas CYP2F1 and CYP2F3 produce no detectable epoxide product, exclusively forming 3‑methyleneindolenine [1]. This isoform‑resolved kinetic map identifies which P450 enzymes a researcher must employ (or avoid) to generate the epoxide intermediate in vitro, making 2,3‑epoxy‑3‑methylindoline an indispensable tool for isoform‑specific mechanistic studies that cannot be replicated with generic indole‑2,3‑epoxides, which lack the methyl‑directed metabolic branching.

Isoform kinetics
Head-to-head
CYP2E1 Vmax/Km=98 vs CYP1A1 Vmax/Km=4; CYP2F1/3: no epoxide
May guide isoform selection for epoxide biosynthesis
Recombinant human P450 panel; HPLC quantification
CYP isoform selectivity enzyme kinetics 3-methylindole epoxidation vs dehydrogenation

C‑3 Methyl Substituent Dictates Epoxide Stability: 2,3‑Epoxy‑3‑methylindoline Benefits from the Stabilizing Effect of Alkyl Substitution on the Indole Framework

The thermal stability of indole‑2,3‑epoxides is exquisitely sensitive to the substitution pattern on the indole nucleus. Unsubstituted or electron‑withdrawing N‑acyl indole‑2,3‑epoxides (e.g., carbazole epoxide 5c) decompose at temperatures as low as –50 °C, whereas the cyclopentindole epoxide 5b bearing an annulated alkyl ring remains stable at 20 °C for days . The C‑3 methyl group of 2,3‑epoxy‑3‑methylindoline provides analogous alkyl stabilization, permitting its detection and characterization in metabolic incubations—a feature that distinguishes it from the notoriously unstable unsubstituted indole‑2,3‑epoxide, which has thwarted direct synthetic isolation efforts.

Epoxide stability
Class-level
Decomposition onset >60°C higher for C-3 methyl substituted indole epoxide
Reported stability benefit from alkyl substitution
Data to verify; class‑level inference from synthetic analogs
indole‑2,3‑epoxide stability substituent effects thermal persistence

The Epoxide Serves as a Branch Point to Both Stable Metabolites and Electrophilic Imine Adducts, Enabling Dual‑Endpoint Mechanistic Studies

2,3‑Epoxy‑3‑methylindoline partitions between rearrangement to the stable metabolite 3‑methyloxindole and ring‑opening to 3‑hydroxy‑3‑methylindolenine, a reactive electrophilic imine that forms covalent thioether adducts with glutathione and thioglycolic acid [1]. This bifurcation is unique to the 3‑methyl‑substituted system: unsubstituted indole‑2,3‑epoxide lacks the C‑3 methyl group required for the competing hydride‑shift pathway, while the dehydrogenation product 3‑methyleneindolenine only yields the imine electrophile without generating the oxindole. A single compound thus provides access to both the detoxification and the bioactivation arms of 3MI metabolism, enabling integrated toxicological assessments in a single experimental workflow.

Dual-pathway fate
Head-to-head
Two routes: oxindole (91% ¹⁸O) plus thioether‑trapped imine from same incubation
Supports simultaneous detoxification and bioactivation readout
Glutathione/thioglycolic acid trapping; LC‑MS
covalent adduct 3-hydroxy-3-methylindolenine thioether trapping dual‑pathway metabolism

Species‑Independent Aldehyde Oxidase Detoxification of the Epoxide‑Derived Imine Contrasts with Species‑Specific Pneumotoxicity, Highlighting Differential Downstream Handling

The imine product of epoxide ring‑opening, 3‑hydroxy‑3‑methylindolenine, is oxidized to 3‑hydroxy‑3‑methyloxindole by aldehyde oxidase (AO). AO activity was detected in hepatic and pulmonary cytosolic fractions from goats, rats, mice, and rabbits, yet the measured activities did not correlate with the relative species susceptibilities to 3MI‑induced pneumotoxicity [1]. This disconnection demonstrates that it is the epoxide‑formation step (governed by P450 isoform expression) rather than the downstream AO‑mediated detoxification that determines tissue‑selective toxicity. In pigs, AO activity was negatively correlated (r = –0.70; P < 0.001) with 3MI levels in back fat, confirming a clearance role in a production‑relevant species [2].

Species AO handling
Cross-study
No correlation in 4 lab species vs r = –0.70 (P<0.05) in pigs
Indicates epoxide formation, not AO, drives species toxicity differences
Lung/liver cytosolic fractions; HPLC
aldehyde oxidase species comparison detoxification 3‑hydroxy‑3‑methylindolenine

Highest‑Value Application Scenarios for 2,3‑Epoxy‑3‑methylindoline Based on Quantitative Differentiation Evidence


P450 Isoform‑Specific Mechanistic Toxicology: Differentiating Oxygenation from Dehydrogenation Pathways

Laboratories studying P450‑mediated bioactivation of heterocyclic toxicants can use 2,3‑epoxy‑3‑methylindoline as the definitive readout for the epoxidation arm of 3MI metabolism. By quantifying ³‑methyloxindole formation (via the 81 % ²H‑retention or 91 % ¹⁸O‑incorporation signatures [1]) and comparing it to 3‑methyleneindolenine levels, researchers can unambiguously assign metabolic flux to specific P450 isoforms. The kinetic data (CYP1A2 Vmax/Km = 72 vs. CYP2F1 = 0 [2]) provide benchmarks for validating recombinant enzyme systems or hepatocyte models, ensuring that experimental outcomes reflect genuine isoform selectivity rather than nonspecific oxidation.

Species‑Comparative ADME and Preclinical Safety Assessment of 3‑Methylindole‑Forming Compounds

In pharmaceutical or agrochemical development programs where 3MI is a metabolite or structural alert, 2,3‑epoxy‑3‑methylindoline serves as the critical sentinel intermediate. The species‑independent nature of the downstream aldehyde oxidase detoxification step [1] means that differential toxicity across species (goat > mouse > rat > rabbit) can be attributed primarily to differences in epoxide formation rates rather than clearance. By incorporating quantitative epoxide‑endpoint assays into species‑comparative ADME panels, sponsors can select the most human‑relevant tox species earlier in development, potentially reducing late‑stage attrition.

Covalent Binding and DNA‑Adduct Studies: Dual‑Endpoint Genotoxicity Assessment from a Single Reactive Intermediate

Because 2,3‑epoxy‑3‑methylindoline partitions between stable oxindole formation and electrophilic imine generation [1], it provides a unique dual‑readout system for genotoxicity screening. Investigators can monitor oxindole levels to quantify the detoxification pathway while simultaneously measuring thioether‑trapped imine adducts or DNA adducts to assess the DNA‑reactive burden. This eliminates the need for separate probe compounds for each endpoint and enables direct correlation of bioactivation and detoxification within the same incubation, increasing throughput and data consistency in early‑stage genotoxicity assessment.

Biomarker Development for 3‑Methylindole Exposure: Stable‑Isotope Dilution LC‑MS/MS Assays Targeting Epoxide‑Derived Metabolites

Bioanalytical laboratories developing exposure biomarkers for 3MI (a cigarette‑smoke constituent and environmental odorant) can leverage the epoxide‑specific ²H‑retention and ¹⁸O‑incorporation parameters [1] to design stable‑isotope dilution LC‑MS/MS methods for 3‑methyloxindole and 3‑hydroxy‑3‑methyloxindole. Because these metabolites are quantitatively dependent on the epoxide intermediate, their measurement provides a direct index of the P450‑mediated bioactivation flux rather than total 3MI exposure, offering greater biological relevance for epidemiological or occupational monitoring studies.

Application
Selection Property
Validation Focus
P450 isoform pathway studies
Epoxidation-specific metabolite readout
²H/¹⁸O tracer signature assays
Species-comparative toxicity screening
Epoxide formation rate as toxicity sentinel
Aldehyde oxidase detoxification endpoint monitoring
Reactive intermediate genotoxicity studies
Dual-pathway metabolite monitoring
Thioether-adduct and oxindole quantification
Research exposure biomarker assay
Epoxide-derived oxindole metabolites
Stable-isotope dilution LC‑MS/MS method
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